molecular formula C7H11N3O B3015245 1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one CAS No. 1934906-01-0

1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one

Cat. No.: B3015245
CAS No.: 1934906-01-0
M. Wt: 153.185
InChI Key: GOBGVGBEMRSDFM-UHFFFAOYSA-N
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Description

1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

Target of Action

Compounds with a similar 1,2,3-triazole core have been reported to exhibit a broad range of biological activities, including antibacterial, antimalarial, and antiviral activities . These compounds are thought to interact with various biological targets, leading to their diverse activities .

Mode of Action

It is known that organic inhibitors, such as triazoles, can adsorb at the interface of a metal surface through electrostatic interactions or through the sharing of electrons . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Compounds containing a 1,2,3-triazole moiety have been associated with protein s-palmitoylation, a process that facilitates the membrane association and proper subcellular localization of proteins .

Pharmacokinetics

It is known that the presence of a 1,2,3-triazole ring in a compound can improve its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (adme), thereby enhancing its bioavailability .

Result of Action

Based on the known activities of similar compounds, it can be inferred that the compound may have potential antimicrobial, antiviral, or other biological activities .

Action Environment

The action, efficacy, and stability of 1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one can be influenced by various environmental factors. For instance, triazole derivatives have been shown to effectively prevent steel corrosion in an acidic environment . This suggests that the compound’s activity might be influenced by the pH of its environment.

Safety and Hazards

Like all chemicals, 1,2,3-triazoles should be handled with care. They can cause skin irritation and serious eye irritation. Therefore, it’s important to wear protective clothing and eye protection when handling these compounds .

Future Directions

The future of 1,2,3-triazoles looks promising, with ongoing research into their potential applications in various fields. For example, new 1,2,3-triazole analogs are being synthesized and evaluated for their inhibitory activity against various enzymes .

Preparation Methods

The synthesis of 1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of an acid catalyst to yield the triazole ring . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of solvents.

Chemical Reactions Analysis

1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various solvents, depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted triazole derivatives.

Comparison with Similar Compounds

1-(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one can be compared with other triazole derivatives, such as:

Properties

IUPAC Name

1-(2-ethyl-5-methyltriazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-4-10-8-5(2)7(9-10)6(3)11/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBGVGBEMRSDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(C(=N1)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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